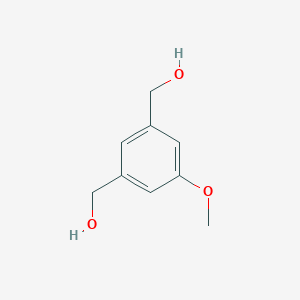

5-Methoxy-1,3-benzenedimethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)-5-methoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWVNEBRTUUHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399465 | |

| Record name | 5-Methoxy-1,3-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19254-84-3 | |

| Record name | 5-Methoxy-1,3-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(hydroxymethyl)-5-methoxyphenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxy-1,3-benzenedimethanol CAS number and properties

An In-depth Technical Guide to 5-Methoxy-1,3-benzenedimethanol

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical identity, core physicochemical properties, a validated synthetic pathway, and its significant potential in medicinal chemistry and materials science. Addressed to researchers and professionals in drug development and chemical synthesis, this guide consolidates critical data, including safety protocols and predicted spectroscopic characteristics, to facilitate its application in advanced research.

Core Compound Identity and Properties

This compound is an aromatic alcohol characterized by a benzene ring substituted with two hydroxymethyl (-CH₂OH) groups at positions 1 and 3, and a methoxy (-OCH₃) group at position 5. This trifunctional structure provides a unique combination of a rigid aromatic core with versatile reactive sites.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19254-84-3 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 67-71 °C | [2] |

| Purity | >98.0% (typical) | |

| InChI Key | QFWVNEBRTUUHIE-UHFFFAOYSA-N | - |

| Canonical SMILES | COc1cc(CO)cc(CO)c1 | - |

Synthesis and Mechanism

While direct synthetic procedures for this compound are not extensively published, a robust and logical pathway involves the reduction of a commercially available precursor, 5-Methoxyisophthalic acid or its ester derivative. The use of a powerful reducing agent like Lithium Aluminium Hydride (LAH) is a standard and effective method for converting both carboxylic acid or ester functional groups to primary alcohols.[3][4]

The causality for selecting this pathway is based on the high efficiency and functional group tolerance of LAH for such transformations. The reaction proceeds via nucleophilic hydride attack on the carbonyl carbons of the precursor.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 5-Methoxyisophthalic Acid

This protocol is a representative procedure based on established methods for LAH reductions.[3]

Materials:

-

5-Methoxyisophthalic acid (1.0 eq)[5]

-

Lithium Aluminium Hydride (LAH, ~2.5-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Aqueous Sodium Hydroxide (NaOH) Solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

-

LAH Suspension: Carefully add Lithium Aluminium Hydride powder to the flask, followed by anhydrous THF to create a suspension. Cool the flask to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 5-Methoxyisophthalic acid in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL), where X is the mass of LAH in grams. This procedure is critical for safely neutralizing the excess LAH and generating a granular precipitate of aluminum salts.

-

Filtration and Extraction: Stir the resulting mixture for 30 minutes until a white, filterable precipitate forms. Filter the solid salts and wash them thoroughly with THF and ethyl acetate. Combine the organic filtrates.

-

Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity.

Applications in Research and Drug Development

The molecular architecture of this compound makes it a valuable scaffold in several scientific domains. The two primary alcohol groups serve as handles for further chemical elaboration, while the methoxy group modulates the electronic and physicochemical properties of the benzene ring.

Role of the Methoxy Group: The methoxy group is a prevalent substituent in natural products and approved pharmaceuticals.[6] Its inclusion in a molecular scaffold can:

-

Improve Ligand-Target Binding: The oxygen atom can act as a hydrogen bond acceptor, and the group's conformation can be optimized to fit into specific protein pockets.[7][8]

-

Enhance Physicochemical Properties: It can improve solubility and influence ADME (absorption, distribution, metabolism, and excretion) parameters.[9]

-

Modulate Electronics: As an electron-donating group, it can alter the reactivity of the aromatic ring.[9]

However, a known disadvantage is its potential for metabolic O-demethylation by cytochrome P450 enzymes.[7]

Caption: Potential applications of this compound.

The di-alcohol functionality allows this molecule to be used as a building block for:

-

Drug Scaffolds: In the development of novel therapeutics, particularly where a rigid phenyl core is desired to orient other functional groups, such as in cholinesterase inhibitors for Alzheimer's treatment.[10]

-

Polymer Synthesis: As a monomer in the production of specialty polymers like polyesters and polyurethanes, where its inclusion can enhance thermal stability and mechanical properties.[11]

-

Ligand Design: For the synthesis of chelating agents and ligands for metal-organic frameworks (MOFs).[11]

Safety and Handling

As a substituted benzyl alcohol, this compound is expected to have a safety profile similar to related compounds. Benzyl alcohols generally exhibit low acute toxicity but can be harmful if swallowed or inhaled in significant quantities and may cause serious eye irritation.[12][13][14]

Table 2: GHS Hazard Information for Structurally Related Benzyl Alcohols

| Hazard Statement | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [15] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [14] |

| Eye Irritation | H319 | Causes serious eye irritation. | [15] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Predicted Spectroscopic Characterization

¹H NMR (predicted, in CDCl₃):

-

~7.0-7.2 ppm (m, 3H): Aromatic protons on the benzene ring. The substitution pattern will lead to complex splitting.

-

~4.6 ppm (s, 4H): Methylene protons of the two -CH₂OH groups.

-

~3.8 ppm (s, 3H): Methyl protons of the -OCH₃ group.

-

Broad singlet (variable, 2H): Hydroxyl protons (-OH). This signal may exchange with D₂O.

¹³C NMR (predicted, in CDCl₃):

-

~160 ppm: Aromatic carbon attached to the methoxy group (C-5).

-

~143 ppm: Aromatic carbons attached to the hydroxymethyl groups (C-1, C-3).

-

~115-120 ppm: Other aromatic carbons.

-

~64 ppm: Methylene carbons of the -CH₂OH groups.

-

~55 ppm: Methyl carbon of the -OCH₃ group.

Infrared (IR) Spectroscopy (predicted):

-

~3300 cm⁻¹ (broad): O-H stretching of the alcohol groups.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methylene and methoxy groups.

-

~1600, 1470 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250, 1050 cm⁻¹: C-O stretching from the ether and alcohol functionalities.

References

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

-

Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry, 27(19). Available at: [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. Available at: [Link]

-

Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Available at: [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Available at: [Link]

-

PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Redox. (2022). Safety Data Sheet Benzyl Alcohol. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-Methoxyisophthalic acid. Available at: [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link]

-

Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Available at: [Link]

-

Oakwood Chemical. (n.d.). 5-Methoxyisophthalic acid. Available at: [Link]

-

PubChem. (n.d.). 1,2-Benzenedimethanol. National Center for Biotechnology Information. Available at: [Link]

-

PubMed Central. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. Available at: [Link]

-

MDPI. (2023). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer’s Disease. Available at: [Link]

-

PubMed. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Available at: [Link]

-

PubChem. (n.d.). 1,3-Benzenedimethanol. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Available at: [Link]

-

ResearchGate. (2018). Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. Available at: [Link]

- Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class...

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound CAS#: [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. 5-Methoxyisophthalic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Methoxyisophthalic acid [myskinrecipes.com]

- 12. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 13. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. redox.com [redox.com]

- 15. 1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1,3-benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1,3-benzenedimethanol (CAS No. 19254-84-3) is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science.[1] The presence of a methoxy group and two hydroxymethyl functional groups on the benzene ring imparts a unique combination of polarity and reactivity, making it an interesting building block for the synthesis of more complex molecules.[2] Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and development, particularly in areas such as prodrug synthesis, linker technology, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its molecular structure, stability, and analytical characterization.

Molecular Structure and Identification

The foundational step in understanding the behavior of any chemical entity is a thorough characterization of its molecular structure.

Caption: 2D structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 19254-84-3 | [1][3][4] |

| Molecular Formula | C₉H₁₂O₃ | [1][3] |

| Molecular Weight | 168.19 g/mol | [1][3] |

| InChI | 1S/C9H12O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,10-11H,5-6H2,1H3 | [1] |

| InChIKey | QFWVNEBRTUUHIE-UHFFFAOYSA-N | [4] |

| SMILES | COc1cc(CO)cc(CO)c1 | [1][4] |

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that while some properties have been experimentally determined, others are estimated based on computational models due to a lack of published experimental data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) & Notes |

| Melting Point | 67-71 °C | [5] (Experimental) |

| 69 °C | [4] (Experimental) | |

| Boiling Point | Not available | No experimental data found. Predicted to be high due to hydrogen bonding capabilities. |

| Solubility | Not available | No quantitative data found. Expected to be soluble in methanol, ethanol, and DMSO, with limited solubility in water and non-polar solvents. |

| pKa | Not available | The hydroxyl groups are expected to have a pKa similar to that of benzyl alcohol (~15.4), but this will be influenced by the electron-donating methoxy group. |

| Appearance | Solid |

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the benzylic protons, and the hydroxyl protons.

-

Aromatic Protons (δ 6.8-7.2 ppm): The three aromatic protons will likely appear as a complex multiplet. The proton between the two hydroxymethyl groups will be a singlet, while the other two will show meta-coupling.

-

Hydroxymethyl Protons (δ ~4.6 ppm): The four protons of the two CH₂ groups will likely appear as a singlet.

-

Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.

-

Hydroxyl Protons (δ variable): The two hydroxyl protons will appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group will be the most downfield shifted.

-

Hydroxymethyl Carbon (δ ~65 ppm): One signal is expected for the two equivalent benzylic carbons.

-

Methoxy Carbon (δ ~55 ppm): A single signal for the methoxy carbon.

Mass Spectrometry (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would involve the loss of a hydroxymethyl group (-CH₂OH, m/z = 137), a methoxy group (-OCH₃, m/z = 137), and water (-H₂O, m/z = 150). The fragmentation of aromatic ethers often involves the loss of a methyl radical followed by carbon monoxide.

Experimental Protocol: Solubility Determination

Accurate solubility data is critical for drug development, informing formulation and delivery strategies. The following is a generalized protocol for determining the solubility of this compound in various solvents.

Caption: Generalized workflow for determining the solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials.

-

Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent. This step is critical to avoid aspirating any solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

The resulting concentration represents the solubility of this compound in that specific solvent at the tested temperature.

-

Causality Behind Experimental Choices:

-

Using an excess of solid ensures that the solution is truly saturated, a fundamental requirement for accurate solubility measurement.

-

Controlled temperature and agitation are crucial as solubility is temperature-dependent, and agitation facilitates the dissolution process to reach equilibrium faster.

-

Proper phase separation is paramount to prevent artificially inflated solubility values due to the presence of undissolved solid particles in the sample for analysis.

-

A validated analytical method like HPLC ensures accurate and reproducible quantification of the dissolved solute.

Stability Considerations

While specific stability studies for this compound are not documented in the searched literature, its structure suggests potential degradation pathways. The benzylic alcohol groups are susceptible to oxidation to the corresponding aldehydes and carboxylic acids. The compound should be stored in a cool, dry place, away from strong oxidizing agents.[6][7] For solutions, stability would be pH-dependent, and studies in relevant buffers would be necessary for pre-formulation assessments.

Applications in Drug Development and Research

The methoxy group is a common substituent in many approved drugs, where it can influence metabolic stability, receptor binding, and physicochemical properties.[2] The two hydroxymethyl groups in this compound offer reactive handles for further chemical modification. Potential applications include:

-

Linker Chemistry: The diol functionality allows for its use as a linker to connect two different molecular entities, for example, in the development of antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).

-

Prodrug Design: The hydroxyl groups can be esterified or etherified to create prodrugs with altered solubility or pharmacokinetic profiles.

-

Scaffold for Library Synthesis: It can serve as a starting material for the synthesis of a library of compounds for screening in drug discovery programs.

Conclusion

This compound is a chemical entity with promising features for applications in medicinal chemistry and beyond. This guide has consolidated the available experimental data and provided predicted values for its key physicochemical properties. While a comprehensive experimental characterization is still needed, the information presented here provides a solid foundation for researchers and drug development professionals to effectively handle, analyze, and utilize this compound in their work. The provided experimental protocol for solubility determination offers a robust starting point for further in-depth analysis. As with any research chemical, appropriate safety precautions should be taken during handling and storage.[6]

References

-

Stenutz, R. This compound. [Link]

-

MPG.PuRe. (a) (b) (c) Figure S1. [Link]

-

Amerigo Scientific. This compound (97%). [Link]

-

Xu, C.-F., et al. Supporting information. [Link]

-

The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. 1,3-Benzenedimethanol. [Link]

-

National Center for Biotechnology Information. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

University of Nizwa. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

-

CAS Common Chemistry. α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol. [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

University of Alberta. Tables For Organic Structure Analysis. [Link]

-

National Center for Biotechnology Information. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. [Link]

Sources

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. 1,3-Benzenedimethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. This compound CAS#: [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 5-Methoxy-1,3-benzenedimethanol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

5-Methoxy-1,3-benzenedimethanol (CAS No: 19254-84-3, Molecular Formula: C₉H₁₂O₃, MW: 168.19 g/mol ) is an aromatic organic compound characterized by a benzene ring substituted with two hydroxymethyl (-CH₂OH) groups and one methoxy (-OCH₃) group.[1][2] The presence of these functional groups imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character, making its solubility profile a critical parameter for its application in chemical synthesis, formulation science, and as a research biochemical.

A thorough understanding of how this compound interacts with various organic solvents is paramount for controlling reaction kinetics, designing effective purification strategies (such as crystallization), and developing stable liquid formulations. This guide provides a detailed analysis of its predicted solubility based on first principles of physical organic chemistry, outlines a robust experimental protocol for quantitative determination, and explores the key factors governing its dissolution.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The molecular structure of this compound provides clear indicators of its expected behavior.

-

Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors and acceptors. This is the most significant contributor to its solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetone).

-

Dipole-Dipole Interactions: The methoxy group and the hydroxyl groups create a significant molecular dipole, promoting solubility in polar solvents.

-

Aromatic System: The benzene ring provides a nonpolar, hydrophobic region that can engage in π-π stacking and van der Waals forces, allowing for some interaction with non-polar aromatic solvents (e.g., toluene).

Compared to a simpler analogue like benzyl alcohol, which is highly soluble in many organic solvents[4][5], this compound possesses an additional hydroxyl group and a methoxy group. This increased density of polar, hydrogen-bonding functional groups suggests a greater affinity for polar solvents and, conversely, a reduced affinity for strictly non-polar, aliphatic solvents.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces that dictate the solubility of this compound in different classes of organic solvents.

Caption: Key intermolecular forces between this compound and solvent classes.

Predicted Solubility Profile

| Solvent Class | Example Solvent | Predicted Solubility | Primary Rationale |

| Polar Protic | Methanol, Ethanol | Highly Soluble / Miscible | Strong hydrogen bonding network is readily formed between the solute's two -OH groups and the solvent's -OH group.[6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Highly Soluble | Strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the solute's -OH groups. |

| Polar Aprotic | Acetonitrile | Soluble | Moderate dipole-dipole interactions; less effective hydrogen bond acceptor than DMSO or acetone. |

| Non-Polar Aromatic | Toluene | Sparingly to Moderately Soluble | The aromatic ring of the solute interacts favorably with the aromatic solvent, but the highly polar functional groups limit solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | DCM has a moderate dipole moment that can solvate the polar groups, but it cannot participate in hydrogen bonding. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the alkyl/cyclic structure provides non-polar character. |

| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Sparingly Soluble / Insoluble | The energy required to break the strong intermolecular hydrogen bonds of the solid solute is not compensated by the weak van der Waals forces formed with the non-polar solvent.[3] |

Protocol for Isothermal Equilibrium Solubility Measurement

To generate reliable and reproducible quantitative data, a self-validating experimental protocol is essential. The isothermal equilibrium method, coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis, is an industry-standard approach.

Objective: To determine the saturation solubility (mg/mL) of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Principle

An excess of the solid solute is agitated in the solvent at a controlled temperature for a sufficient duration to ensure that the liquid phase reaches equilibrium and becomes saturated. After separating the excess solid, the concentration of the dissolved solute in the supernatant is quantified against a standard calibration curve.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

HPLC column suitable for aromatic compounds (e.g., C18)

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

-

Stock Solution: Accurately weigh approximately 20 mg of this compound and dissolve it in a 20 mL volumetric flask with the chosen solvent to create a 1 mg/mL stock solution.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations (e.g., 0.5, 0.25, 0.1, 0.05, and 0.01 mg/mL).

-

Calibration Curve: Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a linear calibration curve. The R² value should be >0.995 for the curve to be considered valid, ensuring trustworthiness in the subsequent analysis.

Part B: Sample Equilibration and Preparation

-

Addition of Solute: Add an excess amount of solid this compound to a glass vial (e.g., add ~50 mg to 2 mL of solvent). The presence of undissolved solid is crucial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to 25 °C. Agitate the slurry for at least 24 hours.[7] This extended time is a critical step to ensure true thermodynamic equilibrium is reached.

-

Phase Separation: After 24 hours, remove the vial and let it stand at the same temperature for 1-2 hours to allow the solid to settle. Alternatively, centrifuge the vial for 10 minutes to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a known factor using the solvent to bring its concentration within the range of the calibration curve. For example, dilute 100 µL of the supernatant into 900 µL of solvent (a 1:10 dilution).

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any remaining microscopic particles.

Part C: Analysis and Calculation

-

HPLC Analysis: Inject the filtered sample into the HPLC system using the same method as for the standards.

-

Concentration Determination: Using the peak area from the sample and the equation of the line from the calibration curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the diluted sample.

-

Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the final saturation solubility.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Conclusion

This compound is a polar aromatic alcohol whose solubility is dominated by its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic and aprotic organic solvents, with decreasing solubility as solvent polarity and hydrogen bonding capability diminish. For applications requiring precise compositional control, the predictive analysis presented here should be complemented by robust experimental data. The detailed protocol provides a reliable framework for researchers to generate such data, enabling the effective use of this compound in diverse scientific and industrial applications.

References

- Solubility of Things. (n.d.). Benzyl alcohol.

- Möller Chemie. (n.d.). Benzyl alcohol.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Wikipedia. (n.d.). Benzyl alcohol.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- LookChem. (n.d.). BENZYL ALCOHOL.

- Stenutz. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- BenchChem. (n.d.). Solubility Profile of 1,3,5-Triisopropylbenzene in Organic Solvents: A Technical Guide.

Sources

A Technical Guide to 5-Methoxy-1,3-benzenedimethanol: A Versatile Building Block for Complex Molecular Architectures

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Methoxy-Substituted Benzenoid Core

5-Methoxy-1,3-benzenedimethanol, with CAS Number 19254-84-3, is a substituted aromatic diol that offers a unique combination of structural features, making it a valuable intermediate in synthetic organic chemistry.[1][2] Its rigid benzene core, functionalized with two primary alcohol groups and a methoxy substituent, provides a scaffold for the construction of complex molecules with tailored properties. The methoxy group, in particular, can influence the electronic properties and conformation of resulting structures, a feature of significant interest in medicinal chemistry and materials science. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical attributes, and its application as a precursor in the synthesis of higher-order molecular structures such as dendrimers and macrocycles.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. Its availability facilitates its use in both academic and industrial laboratories.

| Supplier | Purity | Catalog Number (Example) | Notes |

| Santa Cruz Biotechnology | Not specified; refer to Certificate of Analysis | sc-239167 | For research use only.[1] |

| Amerigo Scientific | 97% | CBB1122163 | Buyer assumes responsibility to confirm identity and purity.[3] |

| ChemicalBook | Varies by supplier | CB7711468 | Platform listing multiple suppliers.[4][5][6] |

| Sigma-Aldrich (for related compound) | Not specified for 5-methoxy derivative | AldrichCPR (for 1,3-bis-chloromethyl-5-methoxy-benzene) | Does not collect analytical data for this specific product.[7] |

Note: Purity levels and available analytical data (e.g., NMR, HPLC) can vary between suppliers and batches. It is imperative for researchers to consult the supplier's Certificate of Analysis for lot-specific information prior to use.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 19254-84-3 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Melting Point | 67-71 °C (lit.) | [6] |

| Appearance | White to off-white solid | General observation from supplier data |

| SMILES | COc1cc(CO)cc(CO)c1 | [2] |

Application in the Synthesis of Complex Molecules

The symmetrically placed, reactive hydroxyl groups of this compound make it an ideal building block for the synthesis of larger, more intricate molecular architectures.[10] Its utility is particularly evident in the construction of dendrimers and macrocycles.

Dendrimer Synthesis: A Core Building Block

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[11] The synthesis of dendrimers can be approached through divergent or convergent strategies, both of which can utilize core molecules like this compound.[12][13] The two hydroxyl groups can serve as initiation points for the iterative growth of dendritic wedges, leading to the formation of well-defined nanostructures. The methoxy group at the core can influence the overall polarity and solubility of the resulting dendrimer.

Caption: Conceptual workflow for dendrimer synthesis using this compound as a core molecule.

Macrocycle Synthesis: A Rigid Scaffolding Element

Macrocycles, cyclic molecules containing large rings, are of significant interest in drug discovery and supramolecular chemistry.[14] The defined geometry of this compound makes it an excellent precursor for the synthesis of macrocyclic structures. The diol functionality can undergo condensation reactions with various difunctionalized linkers to form macrocyclic ethers, esters, or other derivatives. The rigidity of the benzene ring imparts a degree of pre-organization to the linear precursor, which can facilitate the cyclization step.

Key Synthetic Transformations and Experimental Protocols

The primary alcohol groups of this compound are amenable to a variety of chemical transformations. A particularly useful reaction is its conversion to the corresponding bis(chloromethyl) derivative, a highly reactive intermediate for subsequent nucleophilic substitution reactions.

Protocol: Synthesis of 1,3-Bis(chloromethyl)-5-methoxybenzene (Analogous Procedure)

This protocol is adapted from general procedures for the chlorination of benzylic alcohols and is provided as a representative example. Caution: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 1,3-Bis(chloromethyl)-5-methoxybenzene can be purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis of 1,3-Bis(chloromethyl)-5-methoxybenzene.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on safety data for the closely related 1,3-Benzenedimethanol and should be considered as general guidance. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

-

Hazard Statements: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[2][15]

-

Precautionary Statements: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes.[2][15]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[12]

-

Incompatible Materials: Acids, acid anhydrides, acid chlorides, and oxidizing agents.[2][12]

Conclusion

This compound is a commercially available and versatile building block with significant potential for the synthesis of complex molecular architectures. Its rigid aromatic core and difunctional nature make it an attractive starting material for the construction of dendrimers, macrocycles, and other tailored molecules relevant to drug discovery and materials science. While detailed, peer-reviewed synthetic protocols for this specific compound are not abundant, its chemical reactivity can be reliably predicted based on the extensive literature for analogous benzylic diols. Researchers are encouraged to explore the utility of this compound as a strategic component in the design and synthesis of novel chemical entities.

References

-

This compound (97%). Amerigo Scientific. [Link]

-

This compound. Stenutz. [Link]

-

Dendrimers: synthesis, applications, and properties. Journal of Nanobiotechnology. [Link]

-

Designing dendrimers for use in biomedical applications. Pure. [Link]

-

Dendrimeric Structures in the Synthesis of Fine Chemicals. MDPI. [Link]

-

Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. ChemRxiv. [Link]

-

Synthesis of Novel Macroheterocycles Through Intramolecular Oxidative Coupling of Furanoid β-Ketoesters. National Institutes of Health. [Link]

-

Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles. National Institutes of Health. [Link]

-

New Polyether Macrocycles as Promising Antitumor Agents—Targeted Synthesis and Induction of Mitochondrial Apoptosis. National Institutes of Health. [Link]

-

A short synthesis of 1,5-cyclooctadiene. Journal of Chemical and Pharmaceutical Research. [Link]

-

Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [stenutz.eu]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. This compound [chemicalbook.com]

- 6. This compound CAS#: [chemicalbook.com]

- 7. 1,3-BIS-CHLOROMETHYL-5-METHOXY-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1,3-Benzenedimethanol(626-18-6) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 有机积木 [sigmaaldrich.com]

- 11. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.tue.nl [pure.tue.nl]

- 13. mdpi.com [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Health and Safety of 5-Methoxy-1,3-benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1,3-benzenedimethanol (CAS No. 19254-84-3) is a substituted aromatic alcohol with potential applications in chemical synthesis and pharmaceutical research.[1] Its molecular structure, featuring a methoxy group and two hydroxymethyl groups on a benzene ring, suggests a degree of reactivity and biological activity that warrants careful handling. This guide provides a comprehensive overview of the health and safety considerations for this compound, based on available data. It is intended to equip researchers and laboratory personnel with the knowledge necessary to handle this compound safely.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is the first step in a robust safety assessment.

| Property | Value | Reference |

| CAS Number | 19254-84-3 | [1] |

| Molecular Formula | C9H12O3 | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | Off-white solid/powder | [2] |

| Melting Point | 67-71 °C | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

-

GHS Pictogram:

-

Signal Word: Warning [4]

-

Hazard Statements:

Toxicological Profile: A Word of Caution

While the GHS classification provides a clear indication of the immediate hazards, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[2] There is a significant lack of data regarding its long-term effects, such as chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, it should be handled with the utmost care, assuming it may have other, as-yet-unidentified hazardous properties.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with chemicals of unknown long-term toxicity. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary line of defense against exposure is the implementation of effective engineering controls.

-

Ventilation: All work with this compound, especially the handling of the solid powder, should be conducted in a well-ventilated area.[4] A certified chemical fume hood is strongly recommended.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the substance.

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[5][6]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[5][7]

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

-

Incompatibilities: Keep away from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[2][5]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][6] If irritation persists, seek medical attention.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[5][6] Seek immediate medical attention.[4]

Spill Response

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][8]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Contain the spill and prevent it from entering drains.[4] Collect the material and place it in a designated container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][6]

-

Hazardous Combustion Products: Burning may produce carbon monoxide (CO) and carbon dioxide (CO2).[2][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

Caption: A typical workflow for the safe handling of this compound.

Conclusion

This compound is a compound with known irritant properties and a largely uncharacterized toxicological profile. Adherence to strict safety protocols, including the use of engineering controls and appropriate personal protective equipment, is essential to minimize the risk of exposure. Researchers should treat this compound with a high degree of caution until more comprehensive toxicological data becomes available.

References

-

Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound CAS#: [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Versatile Synthon: A Technical Guide to 5-Methoxy-1,3-benzenedimethanol in Organic Synthesis

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Methoxy-1,3-benzenedimethanol, a symmetrically substituted aromatic diol, has emerged as a highly versatile and valuable building block. Its unique arrangement of a meta-directing methoxy group and two primary benzylic alcohols on a central phenyl ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging its potential in their synthetic endeavors. We will delve into key transformations, providing not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these reactions, thereby empowering chemists to rationally design and execute their synthetic strategies.

Core Physicochemical Properties and Reactivity Profile

A thorough understanding of the inherent properties of this compound is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 19254-84-3 | [1][2] |

| Molecular Formula | C₉H₁₂O₃ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Melting Point | 67-71 °C | [3] |

| Appearance | White to off-white crystalline solid |

The reactivity of this compound is dictated by its three functional groups: two primary benzylic alcohols and one methoxy group.

-

Benzylic Alcohols: These primary alcohols are readily susceptible to a wide range of transformations. They can be oxidized to aldehydes or carboxylic acids, converted to leaving groups such as halides or tosylates for subsequent nucleophilic substitution, or engaged in ether and ester formation. The benzylic nature of these alcohols enhances their reactivity, particularly in reactions proceeding through carbocationic intermediates.

-

Methoxy Group: As an electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic substitution. Its ortho, para-directing influence, however, is sterically hindered at the ortho positions by the adjacent hydroxymethyl groups. This electronic property is a key consideration in reactions involving the aromatic core.

The interplay of these functional groups allows for a high degree of synthetic flexibility, enabling the selective modification of the side chains or the aromatic ring.

Key Synthetic Transformations and Applications

This section details critical synthetic transformations of this compound, providing both the "how" and the "why" behind the experimental choices.

Conversion to Key Intermediates: Dihalogenation and Dioxidation

The primary alcohol functionalities serve as excellent handles for conversion into more reactive intermediates, principally the corresponding dibromide and dialdehyde. These derivatives are pivotal precursors for a multitude of subsequent reactions.

The conversion of the diol to the dibromide is a crucial first step for many applications, including Williamson ether synthesis and the construction of macrocycles. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in conjunction with a phosphine. The use of PBr₃ in a non-polar solvent like dichloromethane is a common and effective method.

dot graph "Synthesis_of_5_Methoxy_1_3_bis_bromomethyl_benzene" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} .

Caption: Bromination of this compound.

Experimental Protocol: Synthesis of 5-Methoxy-1,3-bis(bromomethyl)benzene

-

Materials: this compound, Phosphorus tribromide (PBr₃), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus tribromide (0.7 eq, typically a 1M solution in CH₂Cl₂) to the stirred solution via the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 5-Methoxy-1,3-bis(bromomethyl)benzene as a white solid.

-

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is critical as PBr₃ reacts violently with water.

-

The slow, dropwise addition at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.

-

The aqueous workup with sodium bicarbonate neutralizes any remaining acidic byproducts.

The selective oxidation of the primary alcohols to aldehydes provides a valuable dialdehyde intermediate, which is a precursor for imines, cyanohydrins, and various condensation reactions. A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) being a mild and effective choice for benzylic alcohols.

dot graph "Oxidation_to_Dialdehyde" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} .

Caption: Oxidation of this compound.

Experimental Protocol: Synthesis of 5-Methoxy-1,3-benzenedicarboxaldehyde

-

Materials: this compound, Activated Manganese Dioxide (MnO₂), Dichloromethane (CH₂Cl₂), Celite®.

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in dichloromethane in a round-bottom flask, add a significant excess of activated manganese dioxide (typically 10-20 eq).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction time can vary depending on the activity of the MnO₂.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad thoroughly with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Methoxy-1,3-benzenedicarboxaldehyde.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Causality Behind Experimental Choices:

-

Activated MnO₂ is crucial for this reaction; the activity can vary between batches, so a large excess is often used to ensure complete conversion.

-

The reaction is heterogeneous, requiring vigorous stirring to ensure good contact between the reactant and the oxidant.

-

Filtration through Celite® is an effective way to remove the fine, dark manganese dioxide precipitate.

Building Higher-Order Structures: Etherification and Dendrimer Synthesis

The diol and its corresponding dibromide are excellent starting points for the construction of more elaborate molecular architectures, such as dendrimers and macrocycles, through ether linkages.

The Williamson ether synthesis, a classic and reliable method for forming ethers, can be readily applied to this compound.[4][5] By first deprotonating the diol with a strong base to form the dialkoxide, followed by reaction with an alkyl halide, a variety of di-ethers can be synthesized.[4][5] This reaction is governed by an Sₙ2 mechanism.[4][5]

dot graph "Williamson_Ether_Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} .

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), Alkyl halide (e.g., benzyl bromide, ethyl iodide).

-

Procedure:

-

To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the formation of the dialkoxide.

-

Add the alkyl halide (2.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Causality Behind Experimental Choices:

-

Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohols.

-

Anhydrous polar aprotic solvents like DMF or THF are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophilic alkoxide, enhancing its reactivity.

-

The choice of alkyl halide will influence the reaction conditions; more reactive halides like benzyl bromide will react at lower temperatures than less reactive ones.

This compound and its derivatives are particularly well-suited for the convergent synthesis of Fréchet-type dendrons.[6][7] In this approach, the dendron is built from the periphery towards a focal point. The diol can be functionalized at its periphery, and a central reactive group can be installed for subsequent coupling to a core or another dendron.

dot graph "Frechet_Dendron_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} .

Caption: Convergent synthesis of a Fréchet-type dendron.

Polymer Chemistry: A Monomer for Polyesters

The diol functionality of this compound makes it a suitable monomer for the synthesis of polyesters through polycondensation with dicarboxylic acids or their derivatives.[8] The properties of the resulting polymer, such as its thermal stability and solubility, can be tuned by the choice of the co-monomer.

Experimental Protocol: General Procedure for Polyester Synthesis via Interfacial Polycondensation [9]

-

Materials: this compound, a diacyl chloride (e.g., terephthaloyl chloride), Sodium hydroxide (NaOH), Dichloromethane, a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Procedure:

-

Dissolve this compound (1.0 eq) and a phase-transfer catalyst in an aqueous solution of sodium hydroxide.

-

In a separate flask, dissolve the diacyl chloride (1.0 eq) in dichloromethane.

-

Cool both solutions to 0 °C.

-

Combine the two solutions in a beaker and stir vigorously for 15-30 minutes.

-

The polyester will precipitate from the solution.

-

Collect the polymer by filtration, wash thoroughly with water and then methanol to remove unreacted monomers and salts.

-

Dry the polymer under vacuum.

-

Causality Behind Experimental Choices:

-

Interfacial polycondensation is a rapid and efficient method for forming high molecular weight polymers at low temperatures.

-

The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

-

The phase-transfer catalyst facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the diacyl chloride is located.

Conclusion and Future Outlook

This compound is a readily accessible and highly adaptable building block with significant, yet not fully exploited, potential in organic synthesis. Its trifunctional nature allows for a diverse range of chemical manipulations, making it an ideal starting point for the synthesis of complex molecules, including dendrimers, macrocycles, and polymers. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile compound. Future research will undoubtedly uncover new and innovative applications for this compound and its derivatives, particularly in the fields of materials science and medicinal chemistry, where the demand for novel molecular architectures with precisely controlled properties continues to grow.

References

- Stenutz, R. This compound. Tables for Chemistry.

- Santa Cruz Biotechnology. This compound.

- ChemicalBook. This compound.

- Khan Academy. Williamson ether synthesis.

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014).

- Zheng, Y., & He, Y. Synthesis of Chromophore Core Fréchet-Type Dendrimer by Oxidative Homo-Coupling of Terminal Alkyne.

- Kim, H., et al. Synthesis of Fréchet-type Dendrimers with Tripodal Core via Staudinger/Aza-Wittig Reactions.

- Li, S., et al. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry. (2020).

- Patel, H. S., & Patel, K. D. Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica. (2012).

Sources

- 1. Khan Academy [khanacademy.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102476981A - Preparation method of 1,3, 5-trimethoxy benzene - Google Patents [patents.google.com]

- 9. par.nsf.gov [par.nsf.gov]

Unlocking the Therapeutic Potential of 5-Methoxy-1,3-benzenedimethanol: A Technical Guide for Medicinal Chemists

Abstract

5-Methoxy-1,3-benzenedimethanol, a resorcinol monomethyl ether derivative, represents a largely unexplored scaffold in medicinal chemistry. While direct studies on its biological activity are nascent, its structural relationship to a class of compounds with broad therapeutic applications suggests significant potential. This technical guide provides an in-depth analysis of the prospective applications of this compound, drawing insights from the well-established pharmacology of resorcinol and other methoxy-substituted aromatic compounds. We will explore its potential as a versatile building block for the synthesis of novel therapeutic agents and as a standalone pharmacophore. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research into this promising molecule.

Introduction: The Untapped Potential of a Resorcinol Derivative

The quest for novel chemical entities with therapeutic value is a cornerstone of medicinal chemistry. This compound, with the chemical formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol , is a structurally intriguing molecule that has yet to be extensively investigated for its pharmacological properties.[1][2] Its core structure, a methoxy-substituted resorcinol, positions it as a prime candidate for exploration. Resorcinol (1,3-dihydroxybenzene) and its derivatives have a long history of application in medicine and are known to be valuable building blocks for active pharmaceutical ingredients (APIs).[3][4] These derivatives have been employed in treatments for conditions ranging from skin disorders to Alzheimer's disease.[3] The presence of the methoxy group and two hydroxymethyl substituents on the 1,3-benzenediol framework of this compound offers unique opportunities for chemical modification and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19254-84-3 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Melting Point | 67-71 °C | [5] |

| Appearance | White solid | [4] |

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The therapeutic potential of this compound can be inferred from the known biological activities of structurally related compounds. The following sections outline key areas of interest for future investigation.

Dermatological Applications and Tyrosinase Inhibition

Resorcinol derivatives are well-known for their applications in dermatology.[4] Notably, certain resorcinol derivatives act as tyrosinase inhibitors, which are sought after for their skin-whitening effects.[6] Tyrosinase is a key enzyme in melanin production, and its inhibition can lead to a reduction in hyperpigmentation. A study on various resorcinol derivatives demonstrated that they could significantly decrease melanin content in B16 murine melanoma cells and inhibit mushroom-derived tyrosinase activity.[6] The 1,3-dihydroxybenzene core is crucial for this activity. The methoxy and hydroxymethyl groups of this compound could modulate its binding to the tyrosinase active site, potentially offering a novel and effective agent for treating hyperpigmentation disorders.

Anticancer and Antiproliferative Activity

The presence of methoxy and hydroxyl groups on aromatic rings is a common feature in many anticancer agents. Studies on methoxy-substituted benzoxazole acetic acids and phenylpyrazolines have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer).[7] Furthermore, novel N-substituted benzimidazole carboxamides bearing methoxy and hydroxy groups have shown promising antiproliferative activity.[8][9] this compound could serve as a valuable scaffold for developing new anticancer drugs. The hydroxymethyl groups provide reactive handles for derivatization, allowing for the synthesis of a library of compounds to be screened for antiproliferative effects.

Antibacterial and Antimicrobial Properties

Methoxy-substituted compounds have also been investigated for their antibacterial properties.[7] For instance, methoxy-substituted naphthyridone carboxylic acids have shown activity against bacterial protein synthesis.[7] Additionally, certain N-substituted benzimidazole derivatives with methoxy and hydroxy groups have exhibited antibacterial activity, particularly against Gram-positive strains like E. faecalis and S. aureus.[9] The structural motifs present in this compound warrant its investigation as a potential antibacterial agent, either in its native form or as a precursor for more complex molecules.

Antioxidant Activity

Phenolic compounds, including resorcinol derivatives, are known for their antioxidant properties. The ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals is a key mechanism of their antioxidant action. The presence of methoxy and hydroxy groups in various benzazole derivatives has been shown to enhance their antioxidant activity.[8] this compound, with its phenolic-like structure, is a promising candidate for evaluation as an antioxidant. This could have implications for its use in conditions associated with oxidative stress.

Strategic Research and Development Workflow

To systematically explore the medicinal chemistry potential of this compound, a structured research and development workflow is proposed. This workflow is designed to validate the hypothesized biological activities and to discover novel therapeutic applications.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. Resorcinol - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity and Selective Functionalization of Hydroxyl Groups in 5-Methoxy-1,3-benzenedimethanol

Abstract

5-Methoxy-1,3-benzenedimethanol is a symmetrically substituted aromatic diol with significant potential as a building block in pharmaceutical synthesis and materials science. This guide provides an in-depth analysis of the reactivity of its two benzylic hydroxyl groups. Contrary to what might be assumed, the hydroxyl groups are chemically equivalent due to molecular symmetry. The central challenge, therefore, lies not in differentiating between them, but in controlling reaction stoichiometry to achieve selective mono-functionalization versus di-functionalization. This document elucidates the underlying electronic and steric principles governing the reactivity of these groups and provides field-proven, detailed protocols for achieving high-yield selective mono-oxidation, mono-etherification, and exhaustive di-esterification.

Introduction to this compound

This compound (CAS: 19254-84-3, Formula: C₉H₁₂O₃, MW: 168.19) is a unique aromatic scaffold featuring two primary benzylic alcohol functionalities.[1] Its structure presents a compelling platform for creating complex molecular architectures. The presence of two reactive sites allows for its use as a linker in polymer chemistry or for the synthesis of bifunctional molecules, while the methoxy group subtly modulates the electronic properties of the aromatic ring, influencing the reactivity of the benzylic positions.

This guide moves beyond a simple recitation of facts to explore the strategic control of its reactivity, a critical aspect for any researcher aiming to incorporate this versatile molecule into a synthetic pathway.

Theoretical Framework: A Profile of Reactivity

2.1 Molecular Symmetry and the Equivalence of Hydroxyl Groups

A primary analysis of this compound reveals a C₂ axis of symmetry passing through the C5-methoxy and C2-aromatic carbon atoms. This symmetry renders the two hydroxymethyl groups at the C1 and C3 positions chemically equivalent. Consequently, there is no inherent electronic or steric bias that would cause one group to react preferentially over the other. The principal synthetic challenge is statistical in nature: how to modify one hydroxyl group while leaving the second untouched.[2][3]

2.2 Electronic Influence of the Methoxy Substituent

The methoxy group at C5 influences the reactivity of the benzylic alcohols at C1 and C3, which are meta to it. The electronic effect of a methoxy group is twofold:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, which slightly deactivates the aromatic ring.

-

Resonance Effect (+R): The oxygen's lone pairs can donate electron density to the aromatic π-system.